5-氯-1-(2-氟苯基)-3-甲基-1H-吡唑-4-甲醛,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

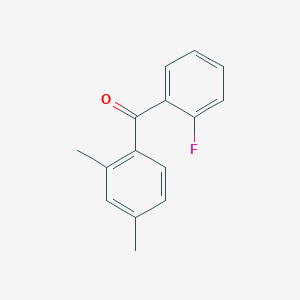

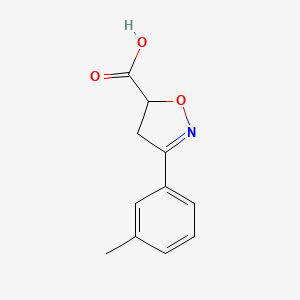

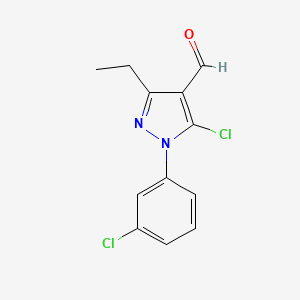

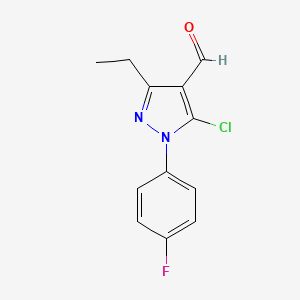

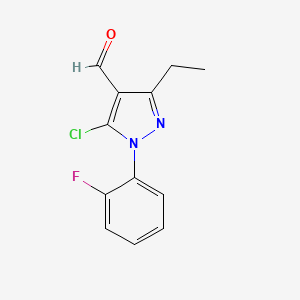

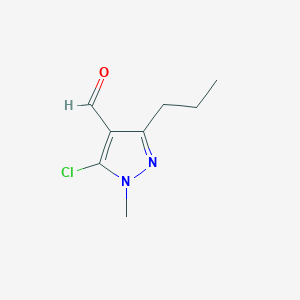

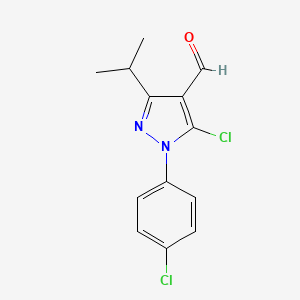

The compound “5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” is a heterocyclic compound . Heterocyclic compounds are a prominent and diverse class of organic compounds, and a significant number of them have been synthesized . They have a wide range of uses in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound has been reconsidered in the preparation of zolazepam . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . Herein, the preparation of the compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is investigated .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The pyrazole ring is substituted with a chloro group, a fluorophenyl group, and a methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, chlorination, and oxidation . The compound is synthesized via the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .科学研究应用

合成与结构分析

- 合成和晶体结构:该化合物已合成并对其晶体结构进行了分析,揭示了分子水平上的特定空间排列和相互作用 (徐和石,2011).

化学性质和反应

反应和产物形成:各种研究表明该化合物在通过缩合和环缩合等反应形成不同化学产物中的作用,突出了其在化学合成中的多功能性 (Trilleras 等人,2014), (Cuartas 等人,2017).

Sonogashira 型反应:它在 Sonogashira 型交叉偶联反应中充当前体,表明其在有机合成和药物应用中的潜力 (Vilkauskaitė 等人,2011).

在材料科学中的应用

- 分子对接和光谱分析:该化合物已用于分子对接研究和光谱分析,表明其在材料科学和分子生物学中的潜力 (Mary 等人,2015).

生物学应用

- 抗菌活性:研究表明其衍生物具有抗菌特性,这使其在新型抗菌剂的开发中具有重要意义 (Mistry 等人,2016).

先进的合成技术

- 超声辅助合成:其衍生物已在超声条件下合成,反映了合成技术的进步以及在各种化学过程中的潜在应用 (Trilleras 等人,2013).

安全和危害

The safety data sheet for a similar compound, “5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

The compound is involved in the synthesis of zolazepam, a tranquilizer used for wild animals . The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of the compound, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound participates, is known to be exceptionally mild and functional group tolerant . This suggests that the compound might be stable under a wide range of conditions. As mentioned earlier, boronic acids and their esters are only marginally stable in water , which could influence the compound’s action and stability in aqueous environments.

属性

IUPAC Name |

5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c1-7-8(6-16)11(12)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCZMCMWWRFENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。